5-(Tert-butoxy)benzo[d][1,3]dioxole
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Overview
Description
5-(Tert-butoxy)benzo[d][1,3]dioxole is an organic compound that belongs to the class of benzo[d][1,3]dioxoles. These compounds are characterized by a dioxole ring fused to a benzene ring. The tert-butoxy group attached to the benzene ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butoxy)benzo[d][1,3]dioxole typically involves the reaction of benzo[d][1,3]dioxole with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxy)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzo[d][1,3]dioxoles depending on the substituent introduced.
Scientific Research Applications
5-(Tert-butoxy)benzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(tert-butoxy)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. It also causes cell cycle arrest at specific phases, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
- 5-Substituted benzo[d][1,3]dioxole derivatives
Uniqueness
Compared to other similar compounds, 5-(tert-butoxy)benzo[d][1,3]dioxole exhibits unique stability and reactivity due to the presence of the tert-butoxy group.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-1,3-benzodioxole |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3 |
InChI Key |
VGNSECGMJBBRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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